molecular formula C23H21ClN4O3 B6478387 N-[(4-chlorophenyl)methyl]-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941876-62-6

N-[(4-chlorophenyl)methyl]-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No. B6478387
CAS RN: 941876-62-6
M. Wt: 436.9 g/mol
InChI Key: SRZLPPXEQCVFJW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[1,5-a]pyrazine ring, which is a type of nitrogen-containing heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-a]pyrazine ring and the attachment of the phenyl and ethoxyphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry . These techniques can provide information about the positions of the atoms in the molecule and the lengths and types of chemical bonds.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the acetamide group might be susceptible to hydrolysis, and the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings might affect its solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs work by interacting with biological macromolecules such as proteins or DNA. Without specific information about the intended use or target of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be tested for biological activity to see if it has potential as a pharmaceutical .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-2-31-19-9-5-17(6-10-19)20-13-21-23(30)27(11-12-28(21)26-20)15-22(29)25-14-16-3-7-18(24)8-4-16/h3-13H,2,14-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZLPPXEQCVFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

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